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Compound of Interest

Compound Name: Fmoc-L-thyronine

Cat. No.: B1644543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

N-α-(9-Fluorenylmethoxycarbonyl)-L-thyronine (Fmoc-L-thyronine). The information presented

herein is essential for the characterization and quality control of this critical raw material used in

peptide synthesis and drug development. This document details expected data for Proton

Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR),

Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for Fmoc-L-
thyronine. It is important to note that specific values may vary slightly depending on the

solvent, concentration, and instrumentation used. The data presented here is a compilation

based on typical values for Fmoc-protected amino acids and the thyronine structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules

by providing information about the chemical environment of hydrogen atoms.
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Chemical Shift (δ)

ppm
Multiplicity Number of Protons Assignment

~7.75 d 2H Aromatic (Fmoc)

~7.55 d 2H Aromatic (Fmoc)

~7.35 t 2H Aromatic (Fmoc)

~7.25 t 2H Aromatic (Fmoc)

~7.0-6.5 m 7H Aromatic (Thyronine)

~4.5-4.2 m 3H
CH (Fmoc), CH₂

(Fmoc)

~4.3 m 1H α-CH (Thyronine)

~3.2 m 2H β-CH₂ (Thyronine)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Chemical Shift (δ) ppm Assignment

~170-175 C=O (Carboxylic acid)

~155-160 C=O (Fmoc carbamate)

~150-110 Aromatic carbons (Fmoc & Thyronine)

~65-70 CH (Fmoc)

~50-55 α-C (Thyronine)

~45-50 CH₂ (Fmoc)

~35-40 β-C (Thyronine)

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR spectroscopy is used to identify functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3300 Medium N-H stretch (Amide)

3100-3000 Medium C-H stretch (Aromatic)

2980-2850 Medium C-H stretch (Aliphatic)

~1720 Strong C=O stretch (Carboxylic acid)

~1690 Strong C=O stretch (Fmoc carbamate)

1600-1450 Medium-Strong C=C stretch (Aromatic)

~1530 Medium N-H bend (Amide II)

~1250 Strong C-O stretch

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. For Fmoc-L-thyronine (C₃₀H₂₅NO₆), the expected

molecular weight is approximately 495.52 g/mol .

m/z Value Assignment

~496.5 [M+H]⁺ (Protonated molecule)

~518.5 [M+Na]⁺ (Sodium adduct)

~451.5 [M-CO₂]⁺ (Loss of carbon dioxide)

~222.1 [Fmoc-H]⁺

~179.1 Fluorenyl cation

Experimental Protocols
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Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended as a general guide and may require optimization based on the specific

instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Dissolve approximately 5-10 mg of Fmoc-L-thyronine in 0.6-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024-4096 or more, depending on sample concentration.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Perform peak picking to identify the chemical shifts in both ¹H and ¹³C NMR spectra.

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid Fmoc-L-thyronine powder directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty, clean ATR crystal should be collected

prior to sample analysis.

Data Processing:
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The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Perform baseline correction if necessary.

Identify the wavenumbers of the major absorption bands.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:

Prepare a dilute solution of Fmoc-L-thyronine (e.g., 10-100 µg/mL) in a suitable solvent

mixture such as acetonitrile/water with 0.1% formic acid.

Filter the solution through a 0.22 µm syringe filter if necessary.

Instrument Parameters (General for LC-ESI-MS):

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI)

source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.

Capillary Voltage: 3-5 kV.

Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's

recommendations.

Mass Range: Scan a range appropriate to detect the expected molecular ion and major

fragments (e.g., m/z 100-1000).

Data Processing:

The mass spectrum will be generated by the instrument's software.

Identify the m/z values of the major peaks, including the molecular ion and any significant

fragment ions or adducts.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of Fmoc-
L-thyronine.
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To cite this document: BenchChem. [Spectroscopic Profile of Fmoc-L-thyronine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1644543#spectroscopic-data-nmr-ir-mass-spec-of-
fmoc-l-thyronine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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